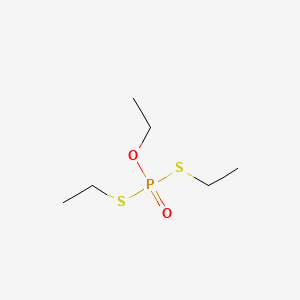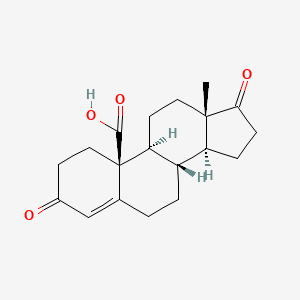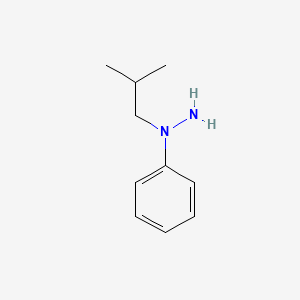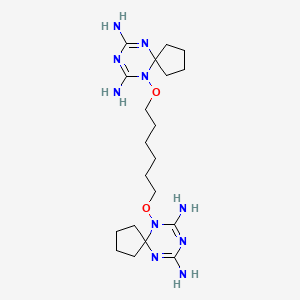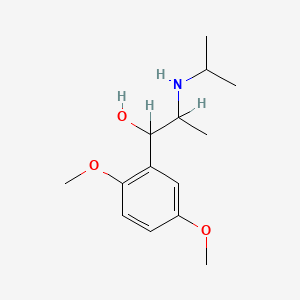
N-Isopropylmethoxamine
Vue d'ensemble
Description
N-Isopropylmethoxamine is a chemical compound with the molecular formula C14H23NO3 . It is also known as Isopropylamphetamine, a psychostimulant of the substituted amphetamine class . It is an isomer of propylamphetamine and was discovered by a team at Astra Laekemedel AB . The isopropyl moiety reduces the stimulant activity of the compound but greatly increases the duration of action .
Synthesis Analysis
N-Isopropylacrylamide-based polymers were synthesized by the surfactant-free precipitation polymerization (SFPP) with different concentrations of the anionic initiator potassium persulphate (KPS) . Another synthesis method involves N-Methylisopropylamine, which can be used to synthesize the MIPT family of tryptamines (MIPT, 5-Meo-MIPT, and 4-MeO-MIPT) by SN2 displacement on brominated or tosylated tryptophols, alternatively through indole-3-glyoxylchlorides (made from indoles and oxalyl chloride) .
Molecular Structure Analysis
The molecular structure of N-Isopropylmethoxamine can be analyzed using various techniques such as vibrational spectra and DFT calculations . The molecular structure of a compound can provide insights into its physical and chemical properties, as well as its reactivity .
Applications De Recherche Scientifique
N-Isopropylmethoxamine as a β-blocker: A study by Kukovetz and Pöch (1967) investigated the effects of N-Isopropylmethoxamine (IMA) on the heart, particularly its blocking effects on mechanical and metabolic stimulation induced by noradrenaline, isoprenaline, and tetrahydropapaveroline. They found that IMA, particularly the l-isomer, acted as a weak and short-acting β-blocker with its activity bound to the l-isomer. This suggests potential cardiovascular applications for IMA (Kukovetz & Pöch, 1967).
Comparison with Similar Compounds: Another study by Levy (1966) explored the adrenergic blocking activity of N-tert.-butylmethoxamine (butoxamine), comparing its effects to those of N-isopropylmethoxamine. They found that butoxamine produced a selective blockade of some beta adrenergic receptors, similar to the blockade produced by N-isopropylmethoxamine. This research adds to the understanding of N-Isopropylmethoxamine's pharmacological profile and its potential for selective beta receptor blockade (Levy, 1966).
Application in Brain Imaging: N-Isopropylmethoxamine has also been studied for its potential use in brain imaging. For example, von Schulthess et al. (1985) evaluated N-isopropyl-[123I] p-iodoamphetamine (IMP) in quantitative, noninvasive assessments of regional cerebral blood flow and function. Their method compared data from patients with established pathology to normal individuals, demonstrating its usefulness in assessing the presence and severity of cerebral disease (von Schulthess et al., 1985).
Use in Lung Imaging: Van Zandwijk et al. (1986) discovered that N-isopropyl-p[123I]iodoamphetamine, initially designed for brain scintigraphy, could be used for lung imaging. They found that this compound was retained by the normal lung and could identify the extent of lung disease where the pulmonary circulation is the initial site of disorder (van Zandwijk et al., 1986).
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-9(2)15-10(3)14(16)12-8-11(17-4)6-7-13(12)18-5/h6-10,14-16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXKGCIDSYWQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C(C1=C(C=CC(=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61-15-4 (hydrochloride) | |
| Record name | Isopropylmethoxamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70970362 | |
| Record name | 1-(2,5-Dimethoxyphenyl)-2-[(propan-2-yl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropylmethoxamine | |
CAS RN |
550-53-8 | |
| Record name | 2,5-Dimethoxy-α-[1-[(1-methylethyl)amino]ethyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropylmethoxamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,5-Dimethoxyphenyl)-2-[(propan-2-yl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ISOPROPYLMETHOXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82Q763925W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



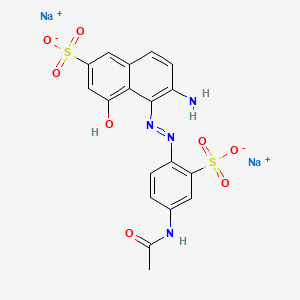
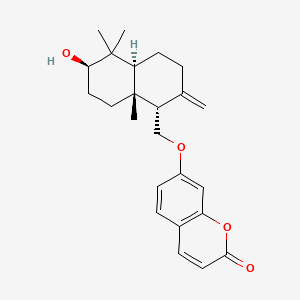
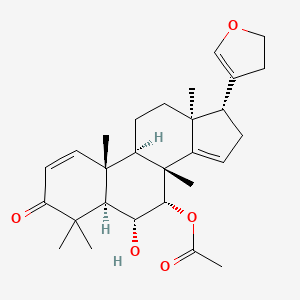
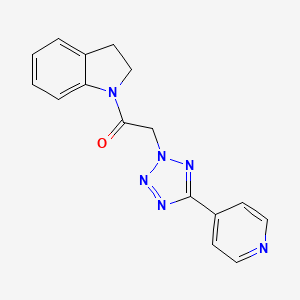
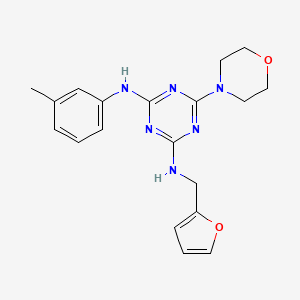
![8-[(1-tert-butyl-5-tetrazolyl)-thiomorpholin-4-ylmethyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1199223.png)
![methyl 5-[1-amino-8,8-dimethyl-5-(morpholin-4-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]furan-2-carboxylate](/img/structure/B1199225.png)
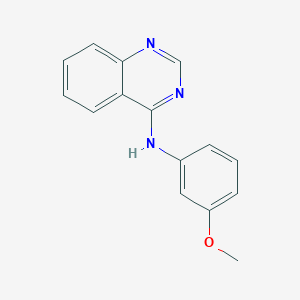
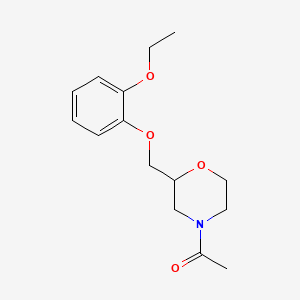
![N-[2-(3-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B1199232.png)
